molecular formula C23H20N2O3 B2564832 (Z)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide CAS No. 355395-02-7

(Z)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide

Cat. No. B2564832
M. Wt: 372.424
InChI Key: MPNMUQLGRTVAJM-UHFFFAOYSA-N
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Description

“(Z)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide” is a complex organic compound. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound also features an ethoxy group (C2H5O-), a methoxy group (CH3O-), and a cyano group (-CN), all attached to a phenyl group (a benzene ring minus one hydrogen). The presence of the “Z” in the name indicates that the highest priority groups on either side of the double bond are on the same side .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large aromatic system. The naphthalene moiety would contribute significant π-conjugation and the compound as a whole would likely be planar or nearly planar .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The cyano group could undergo addition reactions, the double bond could participate in reactions typical of alkenes, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple aromatic rings would likely result in a relatively high boiling point and low solubility in water . The compound might exhibit fluorescence or phosphorescence due to the presence of a large conjugated system .

properties

IUPAC Name

(Z)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-2-27-22-13-16(12-19(14-24)23(25)26)10-11-21(22)28-15-18-8-5-7-17-6-3-4-9-20(17)18/h3-13H,2,15H2,1H3,(H2,25,26)/b19-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNMUQLGRTVAJM-UNOMPAQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide

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